7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 808186-23-4
VCID: VC16806831
InChI: InChI=1S/C12H11Cl2NO2/c13-8-1-2-9(10(14)7-8)12-4-3-11(16)15(12)5-6-17-12/h1-2,7H,3-6H2
SMILES:
Molecular Formula: C12H11Cl2NO2
Molecular Weight: 272.12 g/mol

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one

CAS No.: 808186-23-4

Cat. No.: VC16806831

Molecular Formula: C12H11Cl2NO2

Molecular Weight: 272.12 g/mol

* For research use only. Not for human or veterinary use.

7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one - 808186-23-4

Specification

CAS No. 808186-23-4
Molecular Formula C12H11Cl2NO2
Molecular Weight 272.12 g/mol
IUPAC Name 7a-(2,4-dichlorophenyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Standard InChI InChI=1S/C12H11Cl2NO2/c13-8-1-2-9(10(14)7-8)12-4-3-11(16)15(12)5-6-17-12/h1-2,7H,3-6H2
Standard InChI Key AAGJXKCVZFTVFZ-UHFFFAOYSA-N
Canonical SMILES C1CC2(N(C1=O)CCO2)C3=C(C=C(C=C3)Cl)Cl

Introduction

The compound 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b] oxazol-5(6H)-one is a complex organic molecule belonging to the class of oxazolones, which are known for their diverse biological activities. Despite the lack of specific detailed information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and the general characteristics of oxazolones.

Synthesis Methods

The synthesis of oxazolones often involves condensation reactions between appropriate precursors. For example, the synthesis of similar compounds might involve reacting a pyrrole derivative with an oxazolone-forming reagent under specific conditions.

Biological Activities

Oxazolones are known for their potential biological activities, including antimicrobial and anticancer properties. While specific data on 7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b] oxazol-5(6H)-one is not available, related compounds have shown promising results in these areas.

Research Findings and Data

Given the lack of specific data on this compound, we can look at related compounds for insights into their biological activities and chemical properties.

Compound TypeBiological ActivityReference
OxazolonesAntimicrobial, Anticancer
Pyrrolidin-2-onesAntioxidant
Tetrahydropyrrolo[2,1-b] oxazolesPotential for diverse biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator